

# 3-(Difluoromethoxy)phenol molecular weight and formula

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## Compound of Interest

Compound Name: 3-(Difluoromethoxy)phenol

Cat. No.: B1585933

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An In-Depth Technical Guide to **3-(Difluoromethoxy)phenol** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **3-(Difluoromethoxy)phenol**, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Introduction: The Strategic Importance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design, utilized to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.<sup>[1][2]</sup> Among these, the difluoromethoxy group (-OCHF<sub>2</sub>) has emerged as a particularly valuable moiety. It acts as a bioisostere for more common groups like the methoxy or hydroxyl functionalities, offering a unique electronic profile and metabolic stability.<sup>[3][4]</sup>

**3-(Difluoromethoxy)phenol** serves as a critical starting material for incorporating this group onto a phenolic scaffold. Its structure provides a reactive hydroxyl group, which can participate in a variety of coupling reactions, making it an essential tool for medicinal chemists aiming to modulate properties such as lipophilicity, metabolic resistance, and binding affinity in drug

candidates.<sup>[1][5]</sup> For example, the difluoromethoxy group is a key component in compounds like Razpipadon, a drug candidate investigated for neurological disorders.<sup>[6]</sup>

## Core Physicochemical Properties

The fundamental properties of **3-(Difluoromethoxy)phenol** are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property          | Value   | Source(s)     |
|-------------------|---|---------------|
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub> | [7][8][9][10] |
| Molecular Weight  | 160.12 g/mol  | [7][10][11]   |
| CAS Number        | 88798-13-4  | [8][9][10]    |
| IUPAC Name        | 3-(difluoromethoxy)phenol                                   | [12]          |
| Synonyms          | alpha,alpha-Difluoro-3-hydroxyanisole                       | [8]           |
| Melting Point     | >110 °C   | [12]          |
| Appearance        | N/A (Typically a solid)                                     | [9]           |

## Synthesis and Mechanism

The synthesis of aryl difluoromethyl ethers, such as **3-(Difluoromethoxy)phenol**, most commonly proceeds through the O-difluoromethylation of a corresponding dihydroxybenzene precursor. The core of this transformation is the reaction of a phenoxide with difluorocarbene (:CF<sub>2</sub>).<sup>[1]</sup>

## Mechanistic Principle: Difluorocarbene Generation

Difluorocarbene is a highly reactive intermediate. A prevalent and reliable method for its in situ generation involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF<sub>2</sub>CO<sub>2</sub>Na).<sup>[13]</sup> The phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile, trapping the electrophilic difluorocarbene to form the desired difluoromethyl ether.<sup>[13]</sup>

# Experimental Protocol: O-Difluoromethylation of Resorcinol

This protocol describes a representative method for synthesizing **3-(Difluoromethoxy)phenol** from resorcinol.

## Materials:

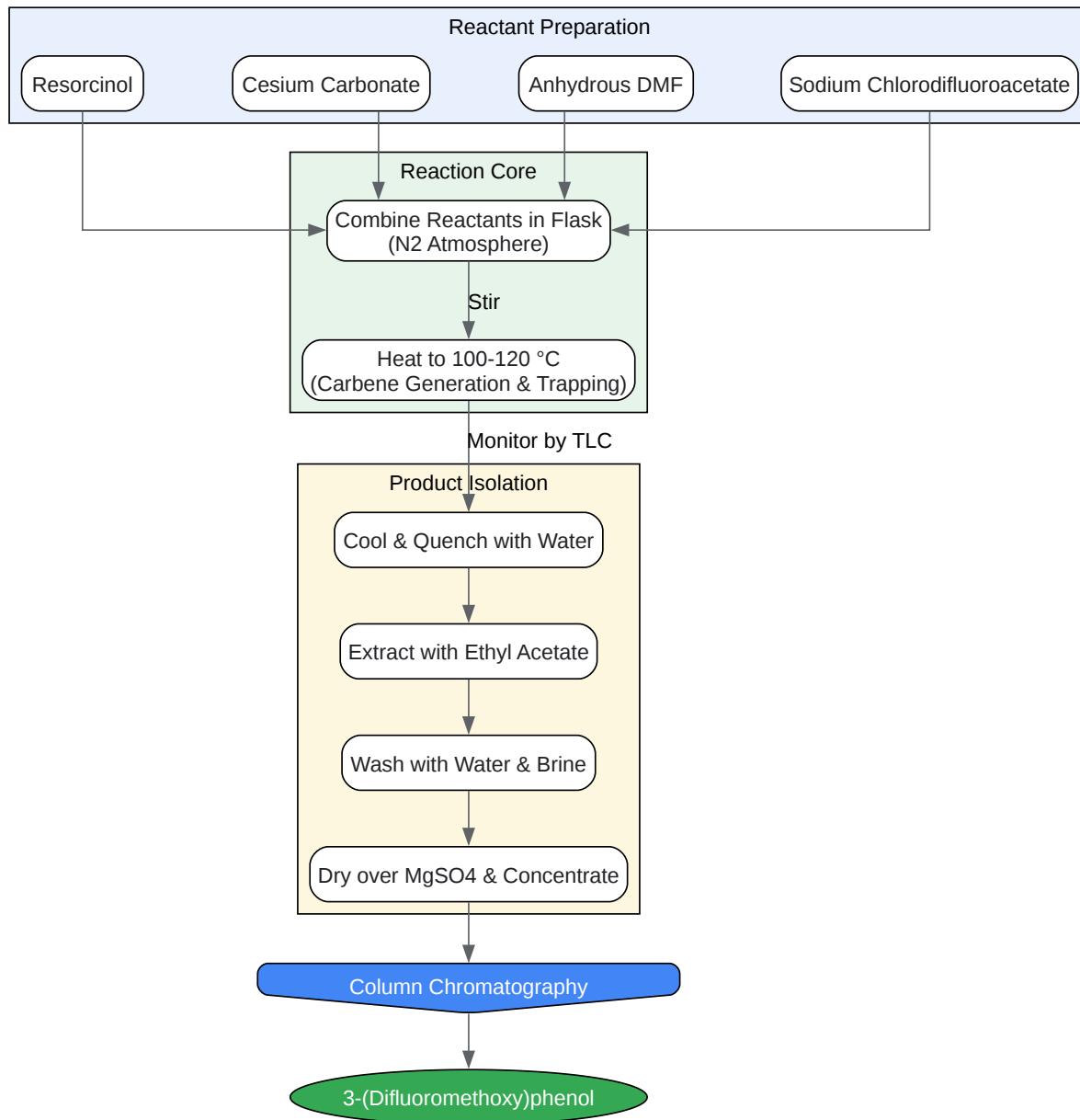
- Resorcinol (1,3-dihydroxybenzene)
- Sodium Chlorodifluoroacetate
- Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) or Potassium Carbonate ( $\text{K}_2\text{CO}_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate ( $\text{MgSO}_4$ )

## Procedure:

- Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add resorcinol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.
  - Expert Insight: Cesium carbonate is often chosen as the base because the large, soft cesium cation enhances the nucleophilicity of the resulting phenoxide, facilitating the reaction. DMF is a suitable polar aprotic solvent that effectively dissolves the reactants.
- Reagent Addition: Add sodium chlorodifluoroacetate (1.5-2.0 equiv) to the stirring mixture.
- Heating: Heat the reaction mixture to 100-120 °C. Vigorous bubbling ( $\text{CO}_2$  evolution) should be observed as the decarboxylation proceeds.[13]

- Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
- Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- Extraction: Extract the aqueous phase three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure **3-(Difluoromethoxy)phenol**.

## Synthesis Workflow Diagram

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Caption: General workflow for the synthesis of **3-(Difluoromethoxy)phenol**.

## Spectroscopic and Analytical Profile

While specific spectra are proprietary, the structural features of **3-(Difluoromethoxy)phenol** give rise to predictable analytical signatures.

- **<sup>1</sup>H NMR:** Expected signals include aromatic protons in the region of 6.5-7.5 ppm. A key feature is the triplet signal for the proton of the -OCHF<sub>2</sub> group around 6.5-7.0 ppm, with a characteristic large coupling constant (J ≈ 73-75 Hz) due to coupling with the two fluorine atoms. The phenolic -OH proton will appear as a broad singlet.
- **<sup>19</sup>F NMR:** A doublet is expected, corresponding to the two equivalent fluorine atoms being split by the single proton of the difluoromethoxy group.
- **Mass Spectrometry:** The molecular ion peak (M<sup>+</sup>) would be detected at m/z 160.12, consistent with its molecular weight.
- **Infrared (IR) Spectroscopy:** Key absorption bands would include a broad peak around 3200-3500 cm<sup>-1</sup> for the O-H stretch of the phenol, C-H stretches in the aromatic region (3000-3100 cm<sup>-1</sup>), C=C aromatic ring stretches (1500-1600 cm<sup>-1</sup>), and strong C-F stretching bands typically found in the 1000-1200 cm<sup>-1</sup> region.

## Safety, Handling, and Storage

**3-(Difluoromethoxy)phenol** is a hazardous chemical and requires strict safety protocols.

## Hazard Identification

The compound is classified with the following hazards:

- H301: Toxic if swallowed.[8][12][14]
- H315: Causes skin irritation.[7][8][12]
- H318: Causes serious eye damage.[8][12]
- H335: May cause respiratory irritation.[8][12]
- H412: Harmful to aquatic life with long lasting effects.[8][12]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [15][16] An emergency eyewash station and safety shower must be immediately accessible. [8]
- Personal Protective Equipment:
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[8]
  - Eye Protection: Use chemical safety goggles and a face shield.[8]
  - Skin and Body: Wear a lab coat and appropriate protective clothing.[15]
- Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8][14]

## Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]
- Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][17]
- Store locked up and away from incompatible materials such as strong oxidizing agents.[14][17]

## First Aid Measures

- Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[8][14]
- Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[8][14]
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

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